N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Fluorescence quantum yield PEGylation effect Cy5 dye

Non-PEGylated Cy5 dyes require organic co-solvents, aggregate in aqueous buffers, and exhibit short serum half-life (~8 h), compromising longitudinal in vivo imaging. N-(m-PEG4)-N'-(azide-PEG3)-Cy5 solves this with dual PEG spacers and a single azide handle for precise 1:1 bioorthogonal conjugation. • >72 h serum half-life vs. 8 h for non-PEGylated Cy5 - enables multi-day in vivo tracking • Ex/Em 649/667 nm within NIR tissue window for deep penetration and low autofluorescence • Copper-free SPAAC compatibility for live-cell labeling without cytotoxicity Supplied at ≥98% purity with ambient temperature shipping.

Molecular Formula C42H60ClN5O7
Molecular Weight 782.4 g/mol
Cat. No. B12289782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG3)-Cy5
Molecular FormulaC42H60ClN5O7
Molecular Weight782.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1
InChIKeyPVVXUYTUWFXSAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Quantitative Differentiation Evidence


N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS: 2107273-02-7) is an asymmetric cyanine-5 (Cy5) near-infrared fluorescent dye derivative engineered with a monofunctional azide group and two distinct polyethylene glycol (PEG) spacers—a hydrophilic PEG4 chain and a PEG3-azide linker—that collectively enable bioorthogonal click chemistry conjugation while enhancing aqueous solubility and reducing nonspecific binding relative to simpler Cy5 analogs [1]. The compound exhibits excitation/emission maxima at approximately 649/667 nm, a molar extinction coefficient of ~232,000 cm⁻¹M⁻¹, and a fluorescence quantum yield of ~0.28 in PBS .

N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Advantages Over Generic Cy5-Azide


Substituting N-(m-PEG4)-N'-(azide-PEG3)-Cy5 with a generic Cy5-azide derivative or a non-PEGylated cyanine dye introduces quantifiable performance penalties across solubility, stability, and conjugation efficiency. Non-sulfonated cyanine dyes without PEG spacers require organic co-solvents (e.g., DMF or DMSO) and exhibit significant aggregation and precipitation when diluted into aqueous buffers, limiting their utility in sensitive biological assays and in vivo applications [1]. Furthermore, bis-azide Cy5 variants (e.g., N,N'-bis-(azide-PEG3)-Cy5) carry an elevated risk of unintended crosslinking due to the presence of two reactive handles, whereas the monofunctional azide in N-(m-PEG4)-N'-(azide-PEG3)-Cy5 enables precise 1:1 stoichiometric conjugation without introducing structural heterogeneity or aggregation artifacts . The differential serum stability of PEGylated versus non-PEGylated constructs—>72 hours versus 8 hours half-life, respectively—directly impacts experimental reproducibility and procurement decision-making for longitudinal imaging studies .

N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Comparative Evidence


Enhanced Quantum Yield with PEGylation

PEGylated Cy5 derivatives, including the target compound class, exhibit a measurable increase in fluorescence quantum yield compared to non-PEGylated Cy5 analogs. In phosphate-buffered saline (PBS), the PEGylated Cy5 construct achieves a quantum yield of 0.28, whereas the non-PEGylated Cy5 analog yields 0.22, representing a ~27% relative increase in fluorescence emission efficiency . This enhancement is attributed to reduced dye-dye stacking and aggregation in aqueous media conferred by the hydrophilic PEG spacer .

Fluorescence quantum yield PEGylation effect Cy5 dye Near-infrared imaging

Aqueous Solubility Advantage

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is reported to be soluble in water as well as organic solvents including DMSO, DMF, and DCM . In contrast, non-sulfonated cyanine dyes (e.g., standard Cy5 without sulfonate or PEG modifications) require dissolution in organic solvents such as DMF or DMSO prior to dilution into buffered aqueous solutions, and are prone to aggregation and precipitation in purely aqueous environments [1]. The hydrophilic PEG4 spacer integrated into N-(m-PEG4)-N'-(azide-PEG3)-Cy5 increases aqueous solubility, enabling direct use in aqueous labeling protocols without organic co-solvents that may denature sensitive biomolecules or interfere with downstream biological assays .

Aqueous solubility PEG spacer Cy5 dye Bioconjugation

Serum Stability Advantage

In a direct comparative stability study, a PEGylated Cy5 derivative exhibited a serum half-life exceeding 72 hours, whereas a non-PEGylated Cy5 analog demonstrated a half-life of only 8 hours, representing a >9-fold improvement in stability under physiologically relevant conditions . The PEGylated bis-azide Cy5 construct showed intermediate stability with a half-life of 48 hours .

Serum stability PEGylation Cy5 dye In vivo imaging

Monofunctional Azide Prevents Crosslinking

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 contains a single reactive azide group, enabling precise 1:1 stoichiometric conjugation with alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . In contrast, bis-azide Cy5 derivatives such as N,N'-bis-(azide-PEG3)-Cy5 contain two reactive azide handles, which can lead to unintended crosslinking, oligomerization, or heterogeneous conjugation products when labeling biomolecules bearing multiple alkyne sites or in complex mixtures . The monofunctional design ensures homogeneous, site-specific labeling without structural heterogeneity [1].

Monofunctional azide Click chemistry Bioconjugation Crosslinking control

Dual Click Chemistry Compatibility

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is validated to undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN groups . This dual compatibility is not universally available across all Cy5-azide derivatives; some commercial Cy5-azide formulations are optimized exclusively for CuAAC and exhibit negligible reactivity in copper-free SPAAC systems due to steric or electronic constraints . The ability to select between CuAAC (faster kinetics, lower cost) and SPAAC (copper-free, biocompatible) based on experimental requirements provides procurement flexibility and reduces the need to stock multiple dye-azide variants .

Click chemistry CuAAC SPAAC Bioorthogonal conjugation

N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Validated Applications


Longitudinal In Vivo NIR Imaging

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is optimally suited for longitudinal in vivo near-infrared (NIR) fluorescence imaging studies where sustained probe circulation and signal retention are critical. The PEGylated construct exhibits a serum half-life exceeding 72 hours—>9-fold longer than non-PEGylated Cy5 analogs (8 hours)—enabling multi-day tracking of labeled biomolecules or nanoparticles without signal decay due to probe degradation or clearance . The compound's excitation/emission maxima at 649/667 nm lie within the NIR tissue transparency window, minimizing background autofluorescence and maximizing depth penetration in live animal imaging .

PROTAC Linker with Fluorescent Tracking

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is explicitly validated as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, enabling the construction of heterobifunctional degraders with integrated fluorescent tracking capability . The monofunctional azide design ensures precise 1:1 conjugation with alkyne-bearing E3 ligase ligands or target-binding moieties, preventing the crosslinking and oligomerization artifacts that plague bis-azide Cy5 derivatives and compromise PROTAC homogeneity and biological activity interpretation . The hydrophilic PEG spacer enhances aqueous solubility of the final PROTAC construct, improving handling and reducing aggregation during cellular assays .

Copper-Free SPAAC Labeling for Live Cells

The compound's validated compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) enables copper-free click labeling of biomolecules in environments where copper catalysts are contraindicated—including live-cell surface protein labeling, in situ hybridization, and copper-sensitive enzyme assays . N-(m-PEG4)-N'-(azide-PEG3)-Cy5 reacts efficiently with DBCO- or BCN-modified substrates without the cytotoxic effects or oxidative damage associated with Cu(I) catalysts, preserving cell viability and protein function . The direct water solubility of the PEGylated construct further supports wash-free labeling protocols in aqueous cell culture media, eliminating the need for organic co-solvent addition steps .

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